molecular formula C11H15ClN2O B2738968 2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one CAS No. 2411183-70-3

2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one

Cat. No. B2738968
CAS RN: 2411183-70-3
M. Wt: 226.7
InChI Key: UQGHWYBMOLFVJL-IENPIDJESA-N
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Description

The compound “2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one” is a complex organic molecule. It contains a pyrrolo[1,2-a]pyrazine ring, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. The compound also has a propanone (or acetone) moiety, which is a type of ketone. The presence of the chlorine atom indicates that the compound is a chlorinated derivative .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[1,2-a]pyrazine ring and the introduction of the chloro and propanone groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[1,2-a]pyrazine ring suggests that the compound may have aromatic properties. The chlorine atom and the propanone group would also contribute to the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrolo[1,2-a]pyrazine ring might participate in electrophilic substitution reactions typical of aromatic compounds. The chlorine atom could be replaced in a nucleophilic substitution reaction. The carbonyl group in the propanone moiety might undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carbonyl group and the electronegative chlorine atom might increase the compound’s solubility in polar solvents .

Future Directions

The study of pyrrolopyrazine derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research might explore the synthesis of new derivatives, their biological activity, and their potential applications in the treatment of various diseases .

properties

IUPAC Name

2-chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8-6-13(11(15)9(2)12)7-10-4-3-5-14(8)10/h3-5,8-9H,6-7H2,1-2H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGHWYBMOLFVJL-IENPIDJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=CC=CN12)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC2=CC=CN12)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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